molecular formula C12H6Cl4 B1593882 3,3',4,5'-Tetrachlorobiphenyl CAS No. 41464-48-6

3,3',4,5'-Tetrachlorobiphenyl

Cat. No. B1593882
CAS RN: 41464-48-6
M. Wt: 292 g/mol
InChI Key: QLCTXEMDCZGPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',4,5'-Tetrachlorobiphenyl (TCB) is a polychlorinated biphenyl (PCB) compound that is composed of four chlorine atoms attached to two phenyl rings. It is one of the most persistent and toxic environmental pollutants and is a known human carcinogen. PCBs have been used in a wide range of industrial applications, such as in the production of electrical equipment, plasticizers, and flame retardants. Despite the ban on the production of PCBs in the United States in 1977, TCB and other PCBs can still be found in the environment due to their persistence in the environment.

Scientific Research Applications

1. Biotransformation in Plants

  • Application Summary: This research focused on the in vivo metabolism of 3,3’,4,4’-Tetrachlorobiphenyl (CB77) by whole plants, specifically poplars and switchgrass . The study aimed to understand how these plants metabolize and transform this compound.
  • Methods and Procedures: The plants were hydroponically exposed to CB77. Metabolism in plants occurred rapidly, and metabolites were detected after only a 24-hour exposure .
  • Results and Outcomes: The study found that rearrangement of chlorine atoms and dechlorination of CB77 by plants was observed. In addition, poplars were able to hydroxylate CB77, but switchgrass was not, suggesting that enzymatic transformations are plant-specific .

2. Detection Using Real-Time Immuno-PCR

  • Application Summary: A real-time immuno-PCR (rt-IPCR) assay was developed for the determination of coplanar 3,3’,4,4’-Tetrachlorobiphenyl (PCB 77) .
  • Methods and Procedures: PCB77 butanoic acid was synthesized as the hapten of PCB77, and a mixed anhydride reaction was used to couple the PCB77A to ovalbumin to form artificial coating antigen . The active ester method was used to couple the PCB77A to bovine serum albumin to form the artificial antigen .
  • Results and Outcomes: Using the optimized assay, the linear range for the determination of PCB77 is 10.0 fg/mL to 1 ng/mL with a correlation coefficient of 0.98 and a detection limit of 1.5 fg/mL . The rt-IPCR results for soil samples correlated well with the concentrations of PCBs obtained by GC/MS .

3. Gas Chromatographic Analyses

  • Application Summary: This research involved the synthesis and gas chromatographic analyses of 3,3’,5,5’-tetrachlorobiphenyl, 3,3’,4,5’-tetrachlorobiphenyl and TCB .
  • Methods and Procedures: The study involved the use of gas liquid chromatography to analyze the retention time of the TCB reference standard .
  • Results and Outcomes: The study helped to eliminate the possibility that the TCB congener in an Aroclor eluting at the gas liquid chromatographic retention time of the TCB reference standard might be a 3,3’,5,5’ or 3,3’,4,5’congener .

4. Reductive Dechlorination

  • Application Summary: This research involved the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl .
  • Methods and Procedures: The study used authentic standards to identify 2,3,4,5-CB and its dechlorination products and to construct 7-point external calibration curves for quantification .
  • Results and Outcomes: The study provided valuable insights into the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl .

5. Synthesis and Gas Chromatographic Analyses

  • Application Summary: This research involved the synthesis and gas chromatographic analyses of 3,3’,5,5’-tetrachlorobiphenyl, 3,3’,4,5’-tetrachlorobiphenyl and TCB .
  • Methods and Procedures: The study involved the use of gas liquid chromatography to analyze the retention time of the TCB reference standard .
  • Results and Outcomes: The study helped to eliminate the possibility that the TCB congener in an Aroclor eluting at the gas liquid chromatographic retention time of the TCB reference standard might be a 3,3’,5,5’ or 3,3’,4,5’congener .

6. Reductive Dechlorination

  • Application Summary: This research involved the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl .
  • Methods and Procedures: The study used authentic standards to identify 2,3,4,5-CB and its dechlorination products and to construct 7-point external calibration curves for quantification .
  • Results and Outcomes: The study provided valuable insights into the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl .

properties

IUPAC Name

1,2-dichloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCTXEMDCZGPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074155
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,5'-Tetrachlorobiphenyl

CAS RN

41464-48-6
Record name PCB 79
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M91OP0SDFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,3',4,5'-Tetrachlorobiphenyl

Citations

For This Compound
165
Citations
EK Wehler, B Brunström, U Rannug… - Chemico-biological …, 1990 - Elsevier
The metabolism of 3,3′,4,4′-tetrachlorobiphenyl (TCB) has been studied in the chicken in ovo by analysis of bile from chick embryos. Four percent of the [ 14 C]TCB dose injected into …
Number of citations: 40 www.sciencedirect.com
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com
LR Kamops, WJ Trotter, SJ Young, AC Smith… - Bull. Environ. Contam …, 1979 - hero.epa.gov
Florisil column chromatography and gas/liquid chromatography with mass spectrometry were used for separation and analysis of polychlorinated biphenyls in various Aroclor solutions. …
Number of citations: 33 hero.epa.gov
PR Edwards - 2006 - open.library.ubc.ca
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that bioaccumulate in humans and wildlife. Cytochrome P450 (CYP) enzymes play a critical role in the …
Number of citations: 1 open.library.ubc.ca
K HARAGUCHI*, Y Kato, Y Masuda, R Kimura - Xenobiotica, 1997 - Taylor & Francis
1. Single doses of 3,3′,4,4′-tetrachlorobiphenyl (TCB) were administered intraperitoneally to the male Wistar rat for metabolism studies. 2. Seven sulphur-containing metabolites of …
Number of citations: 20 www.tandfonline.com
PO Darnerud, D Morse, E Klasson-Wehler, A Brouwer - Toxicology, 1996 - Elsevier
The present study was conducted in order to study the effect of the PCB congener 3,3′,4,4′-tetrachlorobiphenyl (CB77) on fetal thyroxin homeostasis in the mouse, and to examine a …
Number of citations: 156 www.sciencedirect.com
G Zhai, HJ Lehmler, JL Schnoor - Chemosphere, 2010 - Elsevier
Polychlorinated biphenyls (PCBs) can be metabolized to hydroxylated polychlorinated biphenyls (OH-PCBs) as reported in a number of animal studies. However, there are few studies …
Number of citations: 32 www.sciencedirect.com
DC Morse, PJ Van Bladeren, EK Wehler, A Brouwer - Xenobiotica, 1995 - Taylor & Francis
1. The in vitro metabolism of 3,3′,4,4′-tetrachloro-[ 14 C]-biphenyl ([ 14 C]-TCB) by hepatic microsomes from the Wistar rat was investigated with liver microsomes from the male, …
Number of citations: 22 www.tandfonline.com
CH Ho, SM Liu - Chemosphere, 2011 - Elsevier
The effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination were investigated in anoxic estuarine sediment collected from Er-Jen River …
Number of citations: 19 www.sciencedirect.com
M Yabu, Y Haga, T Itoh, E Goto, M Suzuki… - Science of The Total …, 2022 - Elsevier
Cytochrome P450 (CYP) monooxygenases play critical roles in determining the toxicity of polychlorinated biphenyls (PCBs) in mammals. Hydroxylation of PCBs by these enzymes …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.